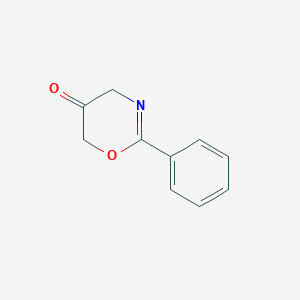![molecular formula C11H14Cl4 B14454048 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane CAS No. 72853-10-2](/img/structure/B14454048.png)
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-9-(trichloroethenyl)bicyclo[610]nonane is a chemical compound that belongs to the class of bicyclic compounds It consists of a bicyclo[610]nonane framework with a chlorine atom and a trichloroethenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[6.1.0]nonane with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated bicyclic compounds.
科学的研究の応用
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]nonane: A structurally similar compound without the chlorine and trichloroethenyl groups.
9-Chloro-9-(dichloroethenyl)bicyclo[6.1.0]nonane: A related compound with one less chlorine atom in the trichloroethenyl group.
9-Bromo-9-(trichloroethenyl)bicyclo[6.1.0]nonane: A brominated analogue of the compound.
Uniqueness
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
特性
CAS番号 |
72853-10-2 |
|---|---|
分子式 |
C11H14Cl4 |
分子量 |
288.0 g/mol |
IUPAC名 |
9-chloro-9-(1,2,2-trichloroethenyl)bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H14Cl4/c12-9(10(13)14)11(15)7-5-3-1-2-4-6-8(7)11/h7-8H,1-6H2 |
InChIキー |
LGGMQJVNMIWJJU-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2C(C2(C(=C(Cl)Cl)Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


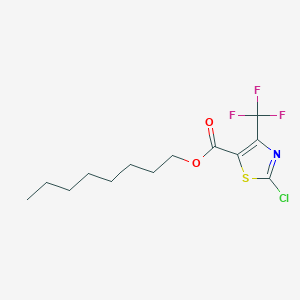
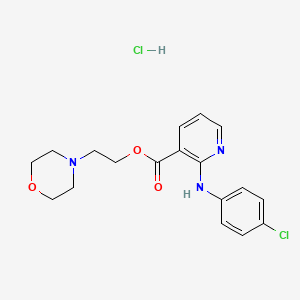


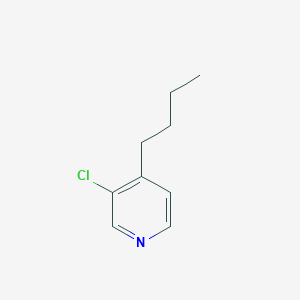
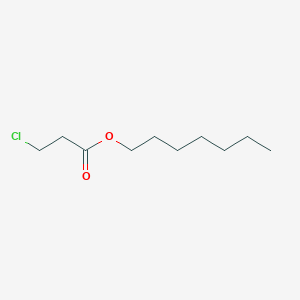
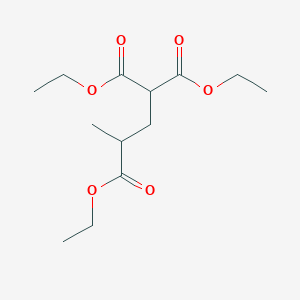
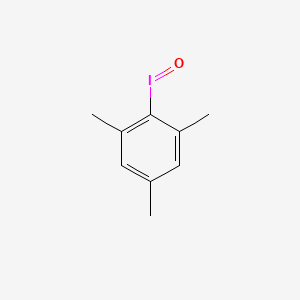
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
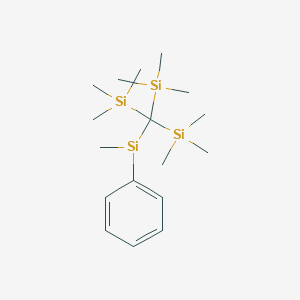
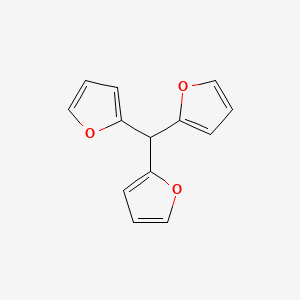
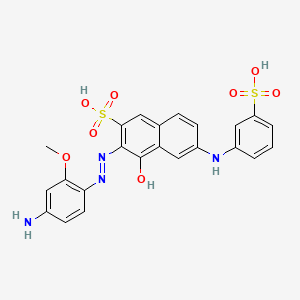
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
